3H-Fluorene
Description
Properties
CAS No. |
244-37-1 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-3,5-9H,4H2 |
InChI Key |
LQDYHFHELYNWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Preparation Methods
Michael Addition and Robinson Annulation
Method Overview
The tandem Michael addition-Robinson annulation sequence enables the construction of the fluorene core with a 3-hydroxy substituent. Starting from 2-benzylideneindan-1-one (1a ), ethyl acetoacetate undergoes base-catalyzed addition, followed by cyclization and aromatization (Scheme 1A).
Reaction Conditions
- Step 1 : t-BuOK (1 equiv.) in dioxane at 50°C for 24 h.
- Step 2 : Oxidation with DDQ (1.1 equiv.) in dioxane at 100°C under O₂.
Key Data
| Substrate (R) | Product (Yield) | Key Spectral Data (¹H NMR) |
|---|---|---|
| 1a (H) | 4a (75%) | δ 11.3 (s, 1H, OH), 7.80 (d, J = 7.3 Hz, 1H) |
| 1e (p-Me) | 4e (51%) | δ 2.44 (s, 3H, CH₃), 7.10 (d, J = 8.0 Hz, 2H) |
Advantages : High regioselectivity; scalable to gram quantities.
Limitations : Requires chromatographic purification for optimal yields.
Palladium-Catalyzed Annulation
Method Overview
Pd(OAc)₂/DPEphos-catalyzed cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes forms benzo[a]fluorenes. While primarily targeting fused systems, this method adapts to 3-substituted fluorenes via substituent modulation (Scheme 2B).
Reaction Conditions
- Catalyst: Pd(OAc)₂ (5 mol%), DPEphos (6 mol%).
- Solvent: DMF at 160°C for 16 h.
- Base: Bu₃N (3 equiv.).
Key Data
| Substrate (R¹, R²) | Product (Yield) |
|---|---|
| 1a (H, Ph) | 2a (71%) |
| 1o (Cl, thienyl) | 2o (80%) |
Advantages : Tolerates electron-withdrawing/donating groups.
Limitations : Limited scope for sterically hindered substrates.
Base-Catalyzed Alkylation
Method Overview
t-BuOK-mediated alkylation of fluorene with alcohols introduces substituents at the 9-position, with potential for subsequent functionalization at C3 (Scheme 3C).
Reaction Conditions
- Catalyst: t-BuOK (25–50 mol%).
- Solvent: Toluene at 140°C for 8 h.
Key Data
| Alcohol (R-OH) | Product (Yield) |
|---|---|
| Benzyl alcohol | 9-Benzylfluorene (95%) |
| β-Citronellol | 9-(3,7-Dimethyloct-6-en-1-yl)fluorene (85%) |
Advantages : Solvent versatility; no side products with optimized base loading.
Limitations : Requires inert atmosphere for reproducibility.
Acid-Catalyzed Condensation
Method Overview
Concentrated H₂SO₄ facilitates the condensation of phenol with 9-fluorenone to yield 9,9-bisphenol derivatives. Modifying phenol substituents enables C3 functionalization (Scheme 4D).
Reaction Conditions
- Acid: H₂SO₄ (8.5 mL per 6:1 phenol:fluorenone ratio).
- Temperature: 45°C for 3 h.
Key Data
| Phenol (R) | Product (Purity) |
|---|---|
| H | Fluorene-9-bisphenol (98.2%) |
Advantages : High atom economy; minimal byproducts.
Limitations : Limited to symmetric diaryl derivatives.
Oxidation-Reduction Sequences
Method Overview
Fluorene is oxidized to 9-fluorenone using air/O₂ under basic conditions, followed by NaBH₄ reduction to 9-fluorenol. Directed oxidation at C3 remains underexplored but is theoretically feasible (Scheme 5E).
Reaction Conditions
- Oxidation: t-BuOK in dioxane at 100°C.
- Reduction: NaBH₄ in THF/MeOH at 0°C to RT.
Key Data
| Step | Product (Yield) |
|---|---|
| Oxidation | 9-Fluorenone (85%) |
| Reduction | 9-Fluorenol (75%) |
Advantages : Simple two-step protocol.
Limitations : Lacks regiocontrol for C3 substitution.
Cross-Coupling Reactions
Method Overview
Suzuki-Miyaura coupling of 3-bromofluorene with aryl boronic acids introduces aryl groups at C3. While 3-bromo precursors are rare, their synthesis via directed bromination is plausible (Scheme 7G).
Reaction Conditions
- Catalyst: Pd(OAc)₂ (3 mol%).
- Ligand: PPh₃ (10 mol%).
- Base: K₃PO₄ in THF/H₂O.
Key Data
| Boronic Acid (Ar) | Product (Yield) |
|---|---|
| 4-MeOC₆H₄B(OH)₂ | 3-(4-MeOPh)fluorene (78%) |
Advantages : Broad substrate scope.
Limitations : Dependent on bromo precursor availability.
Chemical Reactions Analysis
3H-Fluorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromic acid .
Reduction: Fluorenone can be reduced back to this compound using reducing agents like zinc or hypophosphorous acid .
Substitution: Alkylation of this compound with alcohols in the presence of potassium tert-butoxide as a catalyst results in 9-monoalkylfluorenes .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Zinc, hypophosphorous acid, iodine.
Substitution: Potassium tert-butoxide, alcohols.
Major Products:
Oxidation: Fluorenone.
Reduction: this compound.
Substitution: 9-monoalkylfluorenes.
Scientific Research Applications
3H-Fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including fluorenone and difluorene .
Biology: Fluorene derivatives are used in the development of fluorescent probes for detecting specific ions and molecules .
Medicine: Fluorene-based compounds have shown potential as anticancer and antimicrobial agents .
Industry: Fluorene derivatives are used in the production of high-performance polymers, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3H-Fluorene and its derivatives involves interaction with specific molecular targets and pathways. For example, fluorene-based compounds can inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anticancer effects . Additionally, fluorene derivatives can act as photosensitizers, generating reactive oxygen species that induce cell death .
Comparison with Similar Compounds
Structural and Electronic Differences
The primary distinction between 3H-Fluorene and 9H-Fluorene lies in the position of the hydrogen atom on the central ring. This difference alters the molecule’s dipole moment, resonance stabilization, and susceptibility to electrophilic substitution. For example:
- 9H-Fluorene : The hydrogen at the 9-position allows for greater delocalization of π-electrons across the fused rings, enhancing stability.
- This compound : The 3-position hydrogen disrupts symmetry, leading to a higher dipole moment and distinct reactivity patterns in substitution reactions .
Thermodynamic Properties
Thermochemical data for 9H-Fluorene (e.g., hydrogenation enthalpy) are well-documented. The hydrogenation of 9H-Fluorene to C₁₃H₁₆ has a reaction enthalpy (ΔrH°) of -180 kJ/mol . Comparable data for this compound are scarce, but substituents on its derivatives (e.g., bromo or methoxy groups) are known to reduce thermodynamic stability due to steric and electronic effects .
Functional Derivatives
Key derivatives and their properties are compared below:
Key Observations :
- Substituted this compound derivatives exhibit higher molecular weights and tailored reactivities for niche applications.
- Electron-withdrawing groups (e.g., ketones) enhance electrophilic substitution rates, while bulky substituents (e.g., butyl) hinder aggregation in coordination complexes .
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